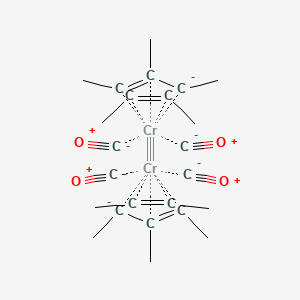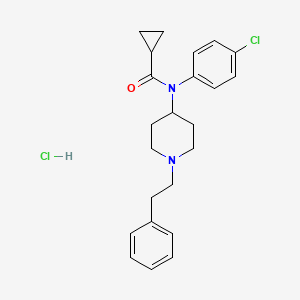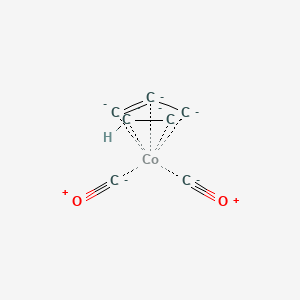
Carbon monoxide;cobalt;cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cobalt;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cobalt carbonyls. One common method is the reaction of cyclopentadiene with dicobalt octacarbonyl (Co2(CO)8) under controlled conditions. The reaction proceeds as follows:
2C5H6+Co2(CO)8→2C5H5Co(CO)2+2CO
This reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;cobalt;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form cobalt metal.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cobalt oxides, cobalt metal, and substituted cobalt complexes, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
Carbon monoxide;cobalt;cyclopenta-1,3-diene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which carbon monoxide;cobalt;cyclopenta-1,3-diene exerts its effects involves the coordination of the cobalt center with various substrates. The cyclopentadienyl ring and carbonyl ligands stabilize the cobalt center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the formation and cleavage of metal-ligand bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to carbon monoxide;cobalt;cyclopenta-1,3-diene include:
Carbon monoxide;cyclopenta-1,3-diene;manganese: This compound features a manganese center instead of cobalt and has similar coordination chemistry.
Cyclopentadienyl molybdenum tricarbonyl dimer: This compound features a molybdenum center and three carbonyl ligands, with similar applications in catalysis.
Uniqueness
This compound is unique due to its specific coordination environment and the stability provided by the cyclopentadienyl and carbonyl ligands. This stability allows it to participate in a wide range of reactions and makes it a versatile catalyst in organic synthesis .
Propriétés
Formule moléculaire |
C7HCoO2-5 |
|---|---|
Poids moléculaire |
176.01 g/mol |
Nom IUPAC |
carbon monoxide;cobalt;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1H;;;/q-5;;; |
Clé InChI |
SGRYRQNCFMATEH-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



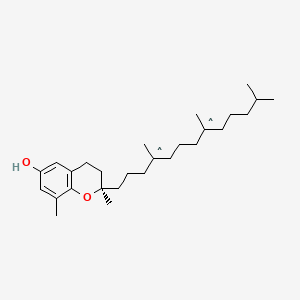
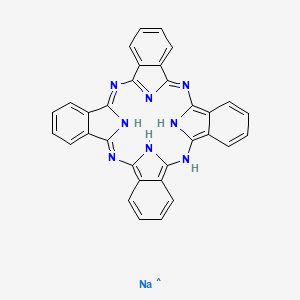
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)
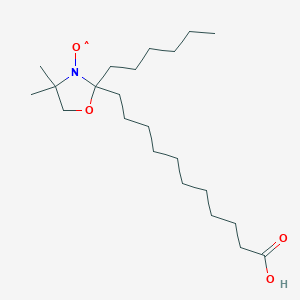

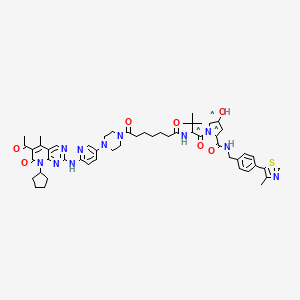
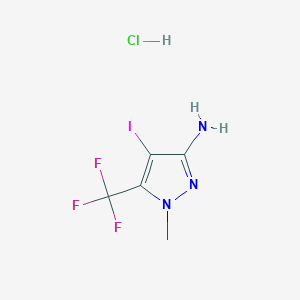
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
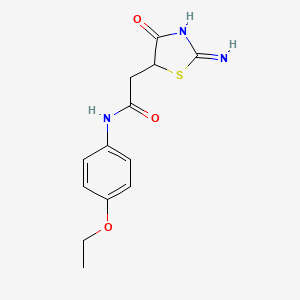
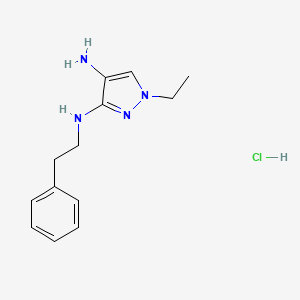
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
